molecular formula C22H24N6O4S B8788708 8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No.: B8788708
M. Wt: 468.5 g/mol
InChI Key: KKYNZQLSWIDACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C22H24N6O4S . This compound belongs to the pyridopyrimidine class, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps. One common method includes the following steps:

    Formation of the Pyridopyrimidine Core: The pyridopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached using a carbamothioylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups .

Scientific Research Applications

8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24N6O4S

Molecular Weight

468.5 g/mol

IUPAC Name

8-ethyl-2-[4-[(4-methoxyphenyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H24N6O4S/c1-3-26-13-17(20(30)31)18(29)16-12-23-21(25-19(16)26)27-8-10-28(11-9-27)22(33)24-14-4-6-15(32-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,33)(H,30,31)

InChI Key

KKYNZQLSWIDACW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pipemidic acid (30 mg, 0.0989 mmol) and 4-methoxyphenyl isothiocyanate (13.7 μL, 0.0989 mmol) were used. Purification on silica yielded compound 24 in Table 1, below (37 mg, 80%). 1H NMR (300 MHz, CDCl3) δ 9.33 (s, 1H), 8.67 (s, 1H), 7.30 (s, 1H), 7.15 (d, J=8.76 Hz, 2H), 6.90 (d, J=8.82 Hz, 2H), 4.34 (q, J=7.10 Hz, 2H), 4.25-3.92 (m, 8H), 3.81 (s, 3H), 1.49 (t, J=7.12 Hz, 3H) ppm.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.